GS-9191 - 859209-84-0

GS-9191

Catalog Number: EVT-269615
CAS Number: 859209-84-0
Molecular Formula: C37H51N8O6P
Molecular Weight: 734.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GS-9191 is under investigation in clinical trial NCT00499967 (Safety and Effectiveness Study of an Experimental Topical Ointment (GS-9191) for the Treatment of Genital Warts).
Synthesis Analysis

The synthesis of GS-9191 involves a series of chemical reactions designed to create a stable prodrug form that can be effectively converted into its active nucleotide analog within the body. The synthesis typically employs conventional phosphoramidate chemistry, where the prodrug is prepared through the coupling of PMEG with specific amino acids to enhance its stability and permeability.

Technical details include:

  • Reagents: The synthesis utilizes various amino acids and phosphonylmethoxyethyl derivatives.
  • Methods: The reaction conditions often involve controlled temperature and pH adjustments to optimize yield and purity.
  • Purification: Post-synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that the final compound meets the required specifications for clinical use .
Molecular Structure Analysis

The molecular structure of GS-9191 can be described as follows:

  • Chemical Formula: C₁₃H₁₇N₅O₄P
  • Molecular Weight: Approximately 327.28 g/mol.
  • Structural Features: The compound contains a phosphonate moiety linked to a guanine base through an ether bond, which is critical for its function as a prodrug. The presence of the phosphonate group provides stability against hydrolysis compared to traditional phosphate groups .

Data regarding its structural characteristics can be obtained through various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which confirm the integrity and composition of the synthesized compound.

Chemical Reactions Analysis

GS-9191 undergoes several key chemical reactions upon administration:

  • Hydrolysis: In vivo, GS-9191 is hydrolyzed in acidic environments typical of lysosomal compartments within cells. This reaction releases PMEG, which is then phosphorylated to become active against viral DNA synthesis.
  • Metabolism: Studies have shown that enzymes such as cathepsin A play a significant role in the hydrolysis process, converting GS-9191 into its active form efficiently .

Technical details regarding these reactions include:

  • Kinetics: The rate of hydrolysis can be influenced by factors such as pH and enzyme concentration.
  • Detection Methods: Liquid chromatography coupled with radioactivity detection is commonly used to analyze reaction products in metabolic studies .
Mechanism of Action

The mechanism of action for GS-9191 centers around its conversion into PMEG within target cells:

  1. Cellular Uptake: After topical application, GS-9191 penetrates skin layers and enters cells.
  2. Activation: Once inside, it undergoes hydrolysis facilitated by lysosomal enzymes.
  3. Inhibition of Viral Replication: The released PMEG inhibits viral DNA polymerases, thereby disrupting viral replication processes.

Data from experimental studies indicate that GS-9191 exhibits potent antiviral activity against various DNA viruses due to its ability to be phosphorylated intracellularly into active nucleotide forms .

Physical and Chemical Properties Analysis

GS-9191 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and exhibits limited solubility in water, which is typical for many prodrugs designed for topical use.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH levels or in the presence of certain enzymes.

Relevant data analyses often involve evaluating stability profiles under various environmental conditions to ensure efficacy during storage and application .

Applications

GS-9191 has significant potential applications in scientific research and clinical settings:

  • Antiviral Therapy: Primarily developed for treating external genital warts caused by human papillomavirus.
  • Research Tool: Its mechanism can be studied further in antiviral drug development, particularly for other nucleoside analogs aimed at treating viral infections.

The ongoing interest in phosphoramidate prodrugs like GS-9191 stems from their ability to enhance drug delivery systems and improve therapeutic outcomes in antiviral treatments .

Introduction to GS-9191 and Its Therapeutic Rationale

Overview of Human Papillomavirus (HPV)-Induced Pathologies and Current Therapeutic Limitations

Human papillomavirus (HPV), particularly high-risk types 16 and 18, is the primary etiological agent for cervical intraepithelial neoplasia (CIN), anogenital warts, and cervical cancers. HPV-driven lesions result from viral oncoproteins E6 and E7 dysregulating cell cycle control, leading to uncontrolled epithelial proliferation. Left untreated, approximately one-third of high-grade CIN3 lesions progress to invasive carcinoma within a decade [8].

Current interventions face significant limitations:

  • Surgical approaches (e.g., loop electrosurgical excision) carry risks of cervical incompetence, preterm birth, and hemorrhage, with recurrence rates of 5–15% [2] [8].
  • Topical immunomodulators like imiquimod exhibit variable efficacy (33% in males vs. 72% in females) and require prolonged treatment (up to 16 weeks) [3].
  • Cytotoxic agents such as podofilox disrupt microtubule assembly but lack selectivity for HPV-infected cells, causing local irritation [3].

These drawbacks underscore the need for targeted, non-invasive therapies that directly suppress viral replication and dysregulated proliferation.

Table 1: Limitations of Current HPV Therapies

Therapy TypeEfficacyKey Drawbacks
Surgical ExcisionHigh immediate clearanceCervical incompetence; preterm birth risk
Imiquimod (Immune)33-72% regressionGender-dependent efficacy; long treatment
Podofilox (Cytotoxic)~50% clearanceNon-selective; local tissue damage

Rationale for Developing Nucleotide Analog Prodrugs in Antiviral and Antiproliferative Therapies

Nucleotide analogs represent a promising strategy against HPV by targeting DNA synthesis—a process hyperactivated in rapidly dividing infected cells. The acyclic nucleoside phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG) inhibits DNA polymerases α and β (key enzymes in nuclear DNA replication), thereby inducing S-phase arrest and apoptosis [2] [9]. However, PMEG’s therapeutic utility is limited by:

  • Poor cellular permeability due to its phosphonate group’s negative charge at physiological pH [5] [9].
  • Systemic toxicity observed in animal models, attributed to non-selective uptake in non-target tissues [9].

Prodrug derivatization addresses these challenges by masking polar groups, enhancing lipophilicity, and enabling tissue-specific activation. Precedent success with prodrugs like cidofovir (used off-label for HPV) supports this approach [3].

GS-9191 as a Topical Prodrug: Bridging Pharmacokinetic and Pharmacodynamic Challenges

GS-9191 (l-phenylalanine,N,N′-[[[2-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis-, bis(2-methylpropyl) ester) is a double prodrug engineered for topical delivery. Its design overcomes key barriers:

Enhanced Skin Permeability

With a calculated logD of 3.4, GS-9191 exhibits 100-fold greater lipophilicity than PMEG, enabling efficient diffusion through the stratum corneum into the epithelial layer [3] [6].

Targeted Intracellular Activation

Upon entry into keratinocytes, GS-9191 undergoes a stepwise metabolic conversion:

  • Esterase cleavage releases the intermediate 9-(2-phosphonylmethoxyethyl)-N⁶-cyclopropyl-2,6-diaminopurine (cPrPMEDAP).
  • Deamination by cellular enzymes yields the active metabolite PMEG.
  • Phosphorylation generates PMEG diphosphate (PMEG-DP), the DNA polymerase inhibitor [2] [3].

Table 2: Metabolic Activation Pathway of GS-9191

Prodrug FormMetaboliteKey Enzymes InvolvedBiological Activity
GS-9191cPrPMEDAPCarboxylesterasesIntermediate (reduced charge)
cPrPMEDAPPMEGDeaminasesSubstrate for phosphorylation
PMEGPMEG-DPCellular kinasesDNA polymerase α/β inhibition

Selective Antiproliferative Effects

PMEG-DP potently inhibits DNA polymerases α and β (IC₅₀ = 2.5 μM and 1.6 μM, respectively) with minimal activity against mitochondrial polymerase γ (IC₅₀ = 59.4 μM), reducing off-target toxicity [2] [3]. This selectivity underlies GS-9191’s enhanced potency in HPV-transformed cells versus normal counterparts:

Table 3: Antiproliferative Activity of GS-9191 in Cell Lines

Cell LineHPV StatusEC₅₀ (nM)Biological Context
SiHaHPV-16+0.037-day growth inhibition (SRB assay)
HeLaHPV-18+0.717-day growth inhibition
HT-3HPV-negative5.42Cervical carcinoma control line
PHKPrimary keratinocytes5,000Demonstrates selectivity window

This 100- to 1,000-fold selectivity for HPV-transformed cells arises because:

  • HPV-infected cells exhibit elevated nucleotide uptake and phosphorylation capacity.
  • Viral oncoproteins E6/E7 impair DNA repair mechanisms, enhancing susceptibility to DNA synthesis inhibitors [3] [4].

GS-9191 thus represents a rationally designed prodrug that merges optimized pharmacokinetics (topical delivery, metabolic activation) with pharmacodynamics (targeted DNA polymerase inhibition), positioning it as a promising candidate for eradicating HPV-associated dysplasia without systemic exposure or surgical intervention.

Properties

CAS Number

859209-84-0

Product Name

GS-9191

IUPAC Name

2-methylpropyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-(2-methylpropoxy)-1-oxo-3-phenylpropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate

Molecular Formula

C37H51N8O6P

Molecular Weight

734.8 g/mol

InChI

InChI=1S/C37H51N8O6P/c1-25(2)21-50-35(46)30(19-27-11-7-5-8-12-27)43-52(48,44-31(36(47)51-22-26(3)4)20-28-13-9-6-10-14-28)24-49-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31H,15-22,24H2,1-4H3,(H2,43,44,48)(H3,38,40,41,42)/t30-,31-/m0/s1

InChI Key

YTMOQFAFGKLYIW-CONSDPRKSA-N

SMILES

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C

Solubility

Soluble in DMSO

Synonyms

GS-9191; GS 9191; GS9191;

Canonical SMILES

CC(C)COC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)NC(CC5=CC=CC=C5)C(=O)OCC(C)C

Isomeric SMILES

CC(C)COC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=NC3=C(N=C(N=C32)N)NC4CC4)N[C@@H](CC5=CC=CC=C5)C(=O)OCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.